![molecular formula C14H16N2O3S2 B6496287 2-[4-(propane-2-sulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 955538-79-1](/img/structure/B6496287.png)
2-[4-(propane-2-sulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide
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Description
The compound “2-[4-(propane-2-sulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for “2-[4-(propane-2-sulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide” were not found, general methods for synthesizing similar compounds involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or ionic interactions .
Biochemical Pathways
Given the lack of specific target identification, it is challenging to predict the exact biochemical pathways that this compound might influence .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Without specific target identification and a clear understanding of its mode of action, it is difficult to predict its precise molecular and cellular effects .
properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-10(2)21(18,19)12-5-3-11(4-6-12)9-13(17)16-14-15-7-8-20-14/h3-8,10H,9H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXMGHXVOMTEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylsulfonyl)phenyl)-N-(thiazol-2-yl)acetamide |
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